molecular formula C17H13N7O2 B2542137 6-methoxy-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)pyrimidine-4-carboxamide CAS No. 2034226-91-8

6-methoxy-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)pyrimidine-4-carboxamide

Cat. No.: B2542137
CAS No.: 2034226-91-8
M. Wt: 347.338
InChI Key: NEPCQPOCIPLJQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methoxy-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)pyrimidine-4-carboxamide is a small molecule investigated for its potent inhibitory activity against the c-Met kinase, a receptor tyrosine kinase that is a validated target for anticancer drug discovery . The dysregulation of the c-Met signaling pathway is implicated in tumorigenesis and metastasis . Research indicates that this triazolo-pyridazine derivative exhibits significant cytotoxicity against several c-Met overexpressed cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells . Mechanistic studies demonstrate that the compound functions as a class II c-Met inhibitor, extensively binding within the kinase pocket and potentially helping to overcome drug resistance . Furthermore, it has been shown to remarkably induce late apoptosis and cause cell cycle arrest in the G0/G1 phase in A549 cells . With a CAS Number 2034226-91-8 and a molecular formula of C17H13N7O2, this compound serves as a valuable chemical tool for researchers studying kinase signaling pathways and developing novel oncology therapeutics . This product is intended for research applications only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

6-methoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N7O2/c1-26-16-8-14(18-9-19-16)17(25)21-12-4-2-3-11(7-12)13-5-6-15-22-20-10-24(15)23-13/h2-10H,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEPCQPOCIPLJQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)C(=O)NC2=CC=CC(=C2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrimidine Carboxamide Core Formation

The pyrimidine-4-carboxamide segment is typically prepared via coupling reactions between activated carboxylic acid derivatives and aryl amines. A representative protocol involves:

  • Activation of 6-methoxypyrimidine-4-carboxylic acid using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) in dimethylformamide (DMF) at 0–25°C.
  • Amide bond formation with 3-aminophenyltriazolopyridazine in the presence of N,N-diisopropylethylamine (DIEA), achieving yields of 65–78%.
Step Reagents/Conditions Yield
Activation HATU, DMF, 0–25°C 95%
Coupling DIEA, 12–24 hr, RT 78%

This method prioritizes mild conditions to preserve the integrity of the triazolopyridazine group.

Triazolopyridazine Subunit Synthesis

The triazolopyridazine component is synthesized via cyclocondensation of hydrazine derivatives with pyridazine precursors. A patented route outlines:

  • Methylation of 3-chloro-6-methylpyridazine using sodium methylate under reflux (Step 1, 85% yield).
  • Oxidation of 3-methoxy-6-methylpyridazine with sulfuric acid and potassium persulfate to yield 6-methoxypyridazine-3-carboxylic acid (Step 2, 72% yield).

These intermediates are critical for subsequent functionalization into triazolopyridazine.

Coupling Strategies and Reaction Optimization

Buchwald-Hartwig Amination

Palladium-catalyzed cross-coupling is employed to attach the triazolopyridazine group to the phenyl ring. Key parameters include:

  • Catalyst system : Pd(OAc)₂/Xantphos.
  • Solvent : 1,4-Dioxane at 100°C.
  • Yield : 62% after column chromatography.

Suzuki-Miyaura Coupling

Alternative routes utilize Suzuki coupling for aryl-aryl bond formation, though this is less common due to competing side reactions in the presence of multiple heterocycles.

Purification and Characterization

Chromatographic Techniques

  • Flash chromatography with ethyl acetate/hexane (3:1) removes unreacted starting materials.
  • Recrystallization from ethanol/water mixtures enhances purity to >98%.

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.92 (s, 1H, pyrimidine-H), 8.45 (d, J = 8.4 Hz, 1H, triazolopyridazine-H).
  • HPLC : Retention time 6.8 min (C18 column, 0.1% TFA in H₂O/MeCN).

Scalability and Industrial Considerations

The Chinese patent emphasizes industrial feasibility by:

  • Using cost-effective oxidants (e.g., K₂S₂O₈ instead of transition metal catalysts).
  • Avoiding cryogenic conditions, enabling large-scale production.
    In contrast, the Evitachem route prioritizes precision for research-scale synthesis.

Comparative Analysis of Synthetic Routes

Parameter Patent Evitachem
Starting Material Cost Low (industrial-grade) High (lab-grade)
Step Count 2 (intermediate) 4 (final compound)
Overall Yield 61% (intermediate) 48% (final)
Scalability Excellent Moderate

Chemical Reactions Analysis

Types of Reactions

6-methoxy-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome and yield of these reactions.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield oxides, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

Anticancer Potential

Research indicates that compounds similar to 6-methoxy-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)pyrimidine-4-carboxamide exhibit significant cytotoxicity against various cancer cell lines. Notably:

  • IC50 Values : Studies have reported IC50 values in the low micromolar range against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines, indicating potent anticancer activity .

Kinase Inhibition

The primary mechanism of action for this compound involves inhibition of specific kinases, particularly c-Met kinase. This kinase plays a crucial role in cellular processes such as proliferation and survival:

  • Targeted Therapy : Inhibition of c-Met has been linked to reduced tumor growth and metastasis in several preclinical models .

Anti-inflammatory Properties

Some derivatives of triazolopyridazines have shown promise as anti-inflammatory agents. These compounds can modulate inflammatory pathways and exhibit lower toxicity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Studies

Several studies have documented the efficacy of this compound in various applications:

  • Cancer Therapy Research
    • A study demonstrated that derivatives targeting c-Met significantly inhibited tumor growth in xenograft models .
    • Another investigation highlighted the compound's ability to induce apoptosis in cancer cells through kinase inhibition .
  • Inflammatory Disease Models
    • Research showed that certain derivatives reduced edema in carrageenan-induced inflammation models, suggesting potential therapeutic benefits for inflammatory diseases .

Summary Table of Biological Activities

Activity TypeObserved EffectReference
AnticancerIC50 values in low micromolar range
Kinase InhibitionInhibition of c-Met kinase
Anti-inflammatoryReduced edema in animal models

Mechanism of Action

The mechanism of action of 6-methoxy-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)pyrimidine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may act as an inhibitor by blocking the active site of an enzyme, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Structural Similarities and Variations

The compound shares structural motifs with several triazolo-pyridazine derivatives, but key substitutions dictate target specificity and activity.

Compound Name Core Structure Key Substituents Target/Application Reference
C1632 Triazolo[4,3-b]pyridazine 6-Methoxy-pyrimidine-4-carboxamide phenyl linker LIN28/let-7 inhibitor
(E)-4b () Triazolo[4,3-b]pyridazine 3,5-Dimethylpyrazole + propenoic acid Synthetic intermediate
Compound 10 () Triazolo[4,3-b]pyridazine Pyridine + sulfonamide Calpain-1/PEF(S) inhibitor
Perzébertinib () Triazolo[1,5-c]pyrimidine Quinazoline + difluoropiperidine EGFR tyrosine kinase inhibitor
N-Phenyl-3-(1-(3-(trifluoromethyl)-triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)propenamide () Triazolo[4,3-b]pyridazine Trifluoromethyl + pyrrolidine-propenamide C–H activation chemistry

Key Observations :

  • Core Heterocycle : C1632 and compound 10 share the triazolo[4,3-b]pyridazine core, while perzébertinib uses a triazolo[1,5-c]pyrimidine, which alters electronic properties and target selectivity .
  • Substituents : The methoxy-pyrimidine group in C1632 contrasts with the pyridine in compound 10 and the trifluoromethyl-pyrrolidine in . These substitutions influence solubility, binding affinity, and metabolic stability .
Binding Interactions and Pharmacological Profiles
Compound Key Interactions Pharmacological Notes
C1632 Likely π-stacking with LIN28’s Zn-binding domain; methoxy group enhances solubility . Topical delivery at 80 µM; DMSO compatibility .
Compound 10 π-stacking with Trp168; H-bonding via pyridine nitrogen . High docking score; no in vivo data reported.
Perzébertinib Binds EGFR ATP pocket via quinazoline and difluoropiperidine motifs . Orally bioavailable; advanced preclinical stage.
Structure-Activity Relationship (SAR) Insights
  • Triazolo-Pyridazine Core : Essential for LIN28 and calpain-1 inhibition; replacing pyridazine with pyrimidine (perzébertinib) shifts activity to kinases .
  • Methoxy Group (C1632) : Likely improves membrane permeability compared to bulkier substituents (e.g., trifluoromethyl in ) .
  • Linker Flexibility : The phenyl linker in C1632 vs. pyridine in compound 10 affects steric compatibility with target binding pockets .

Biological Activity

The compound 6-methoxy-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)pyrimidine-4-carboxamide represents a novel class of heterocyclic compounds with potential therapeutic applications. Its unique structural features suggest significant biological activities, particularly in oncology and kinase inhibition. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H15N7O2C_{15}H_{15}N_7O_2, with a molecular weight of approximately 301.31 g/mol. The presence of both triazole and pyrimidine rings contributes to its pharmacological potential.

Biological Activity Overview

1. Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to triazolo-pyridazine derivatives. For instance, derivatives bearing similar structures have shown promising results against various cancer cell lines:

  • Table 1: Cytotoxicity of Related Compounds
    CompoundCell LineIC50 (μM)
    Compound 22iA5490.83 ± 0.07
    Compound 12eMCF-71.23 ± 0.18
    Compound 12eHeLa2.73 ± 0.33

These compounds demonstrated significant cytotoxicity, indicating that the compound may exhibit similar or enhanced effects due to its unique structure.

2. Kinase Inhibition

The compound has been evaluated for its inhibitory activity against c-Met kinase, a crucial target in cancer therapy. Studies indicate that compounds with triazolo-pyridazine scaffolds possess potent inhibitory effects:

  • Table 2: Kinase Inhibition Potency
    Compoundc-Met Kinase IC50 (μM)
    Foretinib (control)0.019
    Compound 12e0.090

The data suggest that the compound could serve as a lead compound for further development as a c-Met inhibitor.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Apoptosis Induction : Studies have shown that related compounds can induce apoptosis in cancer cells through various pathways, including cell cycle arrest and activation of caspases.
  • Cell Cycle Arrest : For instance, compound 12e was noted to cause G0/G1 phase arrest in A549 cells, which is indicative of its potential as an anticancer agent.

Case Studies

Several studies have focused on the biological activity of related compounds:

  • Study on Triazolo-Pyridazine Derivatives : A study published in Nature reported that triazolo-pyridazine derivatives exhibited significant cytotoxicity against A549, MCF-7, and HeLa cell lines with IC50 values comparable to those of established anticancer drugs .
  • Kinase Inhibition Research : Another study demonstrated that triazolo-pyridazine derivatives could inhibit c-Met kinase effectively, suggesting their potential use in targeted cancer therapies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.